molecular formula C19H23NO B1666881 Alimadol CAS No. 52742-40-2

Alimadol

Cat. No.: B1666881
CAS No.: 52742-40-2
M. Wt: 281.4 g/mol
InChI Key: QFSWEWNANAHUNE-UHFFFAOYSA-N
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Description

Alimadol is an opioid analgesic compound related to methadone. It is known by its chemical name, N-(3-methoxy-3,3-diphenylpropyl)-2-propen-1-amine. Despite its potential, this compound was never marketed for clinical use .

Scientific Research Applications

Alimadol has been studied primarily for its potential as an analgesic. Its applications span various fields:

Mechanism of Action

Alimadol is an opioid analgesic, and its mechanism of action is likely related to its interaction with opioid receptors . It’s worth noting that opioid analgesics generally work by binding to opioid receptors in the brain, spinal cord, and other areas of the body, reducing the sending of pain messages to the brain and reducing feelings of pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alimadol can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Alimadol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound into its reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives at the allyl group.

Comparison with Similar Compounds

Similar Compounds

    Methadone: A well-known opioid analgesic with a similar structure and mechanism of action.

    Fentanyl: Another potent opioid analgesic with a different chemical structure but similar receptor binding properties.

    Buprenorphine: A partial agonist at opioid receptors, used for pain management and opioid addiction treatment.

Uniqueness of Alimadol

This compound is unique due to its specific chemical structure, which includes a methoxy group and a diphenylpropylamine backbone. This structure contributes to its distinct pharmacological profile, although it shares similarities with methadone in terms of receptor binding and analgesic effects .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWEWNANAHUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200727
Record name Alimadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52742-40-2
Record name γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52742-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alimadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALIMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

16.7 g. of N-(3,3-diphenyl-3-methoxypropyl)-trifluoroacetamide, prepared according to Example 4, and 24.2 g. of allyl bromide in 150 ml. of anhydrous acetone are heated to 50°C. and 11.2 g. of powdered potassium hydroxide are added. The mixture is then boiled for 5 minutes and the solvent is distilled off in vacuo. The residue is boiled for one hour with 100 ml. of water and 100 ml. of methanol and is worked up as in Example 4. 13.1 g. of 1,1-diphenyl-1-methoxy-3-allylaminopropane of melting point 45° to 50°C. are obtained, corresponding to a yield of 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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